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molecular formula C12H18N2O B1321043 4-((4-Methylpiperazin-1-yl)methyl)phenol CAS No. 80166-00-3

4-((4-Methylpiperazin-1-yl)methyl)phenol

Cat. No. B1321043
M. Wt: 206.28 g/mol
InChI Key: NXNCSOWZLAPYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232273B2

Procedure details

Compound 89A was prepared in a similar manner to the synthesis of compound 62A by substituting compound 45C and phenylpiperazine with 4-hydroxybenzaldehyde and 1-methylpiperazine, respectively: ESI (+)/MS: 207 (M+H)+.
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2N=C1N(COCC[Si](C)(C)C)C(C1C=CC=C2C=1CN(C1SC([CH2:32][N:33]3[CH2:38][CH2:37][N:36](C4C=CC=CC=4)[CH2:35][CH2:34]3)=C(C(OC)=O)N=1)CC2)=O.C1C=CC(N2CCNCC2)=CC=1.[OH:65][C:66]1[CH:73]=[CH:72][C:69]([CH:70]=O)=[CH:68][CH:67]=1.CN1CCNCC1>>[CH3:32][N:33]1[CH2:38][CH2:37][N:36]([CH2:70][C:69]2[CH:72]=[CH:73][C:66]([OH:65])=[CH:67][CH:68]=2)[CH2:35][CH2:34]1

Inputs

Step One
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)N(C(=O)C=2C=CC=C1CCN(CC21)C=2SC(=C(N2)C(=O)OC)CN2CCN(CC2)C2=CC=CC=C2)COCC[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N2CCNCC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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